![molecular formula C21H17Cl2N3O2 B2872768 3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1020252-50-9](/img/structure/B2872768.png)
3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. The presence of the 2,6-dichlorophenyl group suggests a phenyl ring substituted with two chlorine atoms. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2-oxazole group is a five-membered ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the chlorine atoms on the phenyl ring might be susceptible to nucleophilic aromatic substitution reactions. The indole group might undergo electrophilic aromatic substitution at the C3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar oxazole group and the aromatic rings might affect the compound’s solubility and stability .Applications De Recherche Scientifique
Environmental Impact of Chlorophenols
Chlorophenols are a class of compounds closely related to the chlorophenyl group in the chemical structure . They have been studied extensively for their environmental impact, particularly in aquatic environments. Krijgsheld and Gen (1986) evaluated the consequences of contamination by chlorophenols such as 2-chlorophenol and 2,4-dichlorophenol, noting their moderate to considerable toxicity to mammalian and aquatic life, potential for persistence in the environment under certain conditions, and low bioaccumulation risk. These studies are crucial for understanding how similar compounds may behave in environmental settings and their potential risks and applications in environmental toxicology and pollution management (Krijgsheld & Gen, 1986).
Antioxidant Properties
Research on antioxidants is vital in various fields, including food science, pharmaceuticals, and materials science. Ilyasov et al. (2020) explored the antioxidant capacity of compounds through ABTS/PP decolorization assays, highlighting the reaction pathways of antioxidants, including those of phenolic nature, and their potential application in tracking changes in antioxidant systems during storage and processing. Such studies offer insights into how structurally related compounds might be used to develop antioxidants with specific applications in health, food preservation, and materials protection (Ilyasov et al., 2020).
Mécanisme D'action
Target of Action
For instance, indole-based compounds are known to act as serotonin releasers and enhancers . They are also precursors in the biosynthesis of many biologically active alkaloids .
Mode of Action
For example, they can act as serotonin releasers, enhancing the activity of serotonin .
Biochemical Pathways
Indole-based compounds are known to participate in various biological processes .
Result of Action
Indole-based compounds have been found to have various biological activities, including antifungal, sleep-promoting, and quorum-sensing-related properties .
Orientations Futures
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c1-12-18(20(26-28-12)19-15(22)6-4-7-16(19)23)21(27)24-10-9-13-11-25-17-8-3-2-5-14(13)17/h2-8,11,25H,9-10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRFZVOVSZLBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

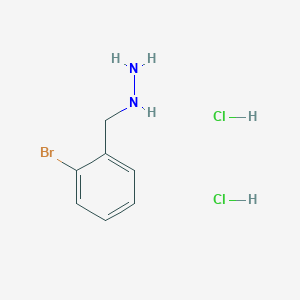
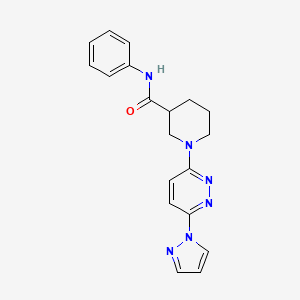
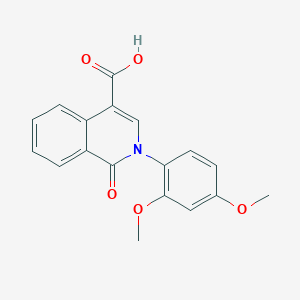
![5-(3,5-difluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872689.png)


![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)
![4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2872699.png)
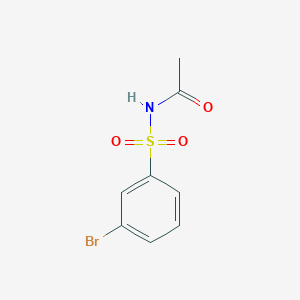
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)
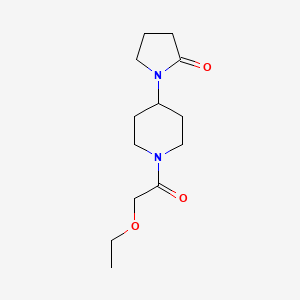

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)
![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)